1-Methoxyoctane is an organic compound classified as an ether, with the molecular formula and a molecular weight of 156.26 g/mol. It consists of an octane chain (eight carbon atoms) with a methoxy group (-OCH₃) attached to it, making it a straight-chain alkyl ether. This compound is primarily recognized for its role as a solvent in various organic reactions, enhancing the efficiency of chemical processes due to its favorable solvation properties .
The synthesis of 1-methoxyoctane typically involves the following methods:
Several compounds share structural similarities with 1-methoxyoctane. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Octane | A straight-chain alkane; lacks functional groups. | |
| 1-Octene | An alkene; contains a double bond which affects reactivity. | |
| Methanol | A simple alcohol; serves as a solvent and reactant. | |
| 2-Methoxyhexane | Similar ether structure but shorter carbon chain. | |
| Ethyl octanoate | An ester; derived from octanoic acid and ethanol. |
Uniqueness of 1-Methoxyoctane: Unlike simple hydrocarbons like octane or alkenes like 1-octene, 1-methoxyoctane's ether functionality allows it to act as a solvent and participate in unique chemical transformations that are not accessible to non-functionalized hydrocarbons.
1-Methoxyoctane exists as a colorless liquid at room temperature, displaying the characteristic physical properties typical of aliphatic ethers [1]. The compound exhibits a clear to pale yellow appearance under standard conditions, with no distinctive odor reported in the literature [1]. As a member of the alkyl ether family, 1-methoxyoctane demonstrates the expected physical characteristics of ethers, including relatively low volatility compared to smaller ether molecules due to its extended carbon chain structure.
The compound displays typical ether-like properties in its physical state, maintaining liquid form across a wide temperature range due to the moderate intermolecular forces present in the molecule [2]. The absence of hydrogen bonding capability, characteristic of ethers, contributes to its distinct physical behavior compared to analogous alcohols [3].
The melting point of 1-methoxyoctane has been determined to be -68.3°C through estimation methods [4]. This relatively low melting point is consistent with the structural characteristics of long-chain alkyl ethers, where the flexibility of the octyl chain and the ether linkage prevent efficient molecular packing in the solid state [4]. The melting point determination for organic compounds like 1-methoxyoctane typically employs differential scanning calorimetry (DSC) techniques, which provide precise measurement of phase transition temperatures [5].
The low melting point reflects the predominance of van der Waals forces as the primary intermolecular interactions in the solid state, with the absence of hydrogen bonding capabilities limiting the strength of intermolecular associations [6]. This thermal behavior is characteristic of alkyl ethers, where increasing chain length generally correlates with specific patterns in melting point behavior due to molecular packing considerations [7].
The boiling point of 1-methoxyoctane has been experimentally determined to be 173.5°C at standard atmospheric pressure (760 mmHg) [2] [4]. This value represents the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure, facilitating the liquid-to-vapor phase transition. The boiling point determination typically involves distillation techniques under controlled pressure conditions to ensure accurate measurement [1].
The boiling point of 173.5°C is consistent with the molecular structure and intermolecular forces present in 1-methoxyoctane [2]. The relatively high boiling point compared to smaller ethers reflects the increased molecular weight and the enhanced van der Waals forces associated with the extended alkyl chain [8]. When compared to the corresponding alcohol (1-octanol, boiling point 195°C), the ether demonstrates a lower boiling point due to the absence of hydrogen bonding interactions [9].
The density of 1-methoxyoctane has been determined to be 0.7892 g/cm³ at standard conditions [4]. This density value is typical for aliphatic ethers and reflects the molecular packing efficiency and molecular weight of the compound. The density measurement provides insight into the molecular volume and intermolecular spacing within the liquid phase [2].
The density of 0.7892 g/cm³ indicates that 1-methoxyoctane is less dense than water (1.0 g/cm³), which is expected for organic ethers containing predominantly carbon and hydrogen atoms [4]. This density value is consistent with the trend observed in alkyl ethers, where density generally increases with molecular weight but remains below that of water due to the lower atomic density of carbon and hydrogen compared to oxygen [8].
The refractive index of 1-methoxyoctane has been determined to be 1.4022 [4]. This optical property provides information about the electronic environment within the molecule and the polarizability of the electron cloud. The refractive index measurement is typically performed using standard refractometry techniques at controlled temperature conditions [10].
The refractive index value of 1.4022 is consistent with the molecular structure of 1-methoxyoctane, reflecting the contribution of the ether oxygen atom and the extended alkyl chain to the overall polarizability of the molecule [4]. This value falls within the expected range for alkyl ethers, where the refractive index is influenced by both the electron density around the ether oxygen and the carbon chain length [10].
The solubility characteristics of 1-methoxyoctane are governed by its chemical structure as an alkyl ether. The compound exhibits limited solubility in water due to its hydrophobic octyl chain, despite the presence of the ether oxygen atom which can participate in hydrogen bonding as an acceptor [3] [8]. The solubility in water is significantly lower than that of shorter-chain ethers due to the predominance of the hydrophobic alkyl portion [6].
In organic solvents, 1-methoxyoctane demonstrates good solubility characteristics typical of alkyl ethers. The compound is expected to be miscible with non-polar organic solvents such as hexane, benzene, and other hydrocarbons due to favorable dispersion force interactions [11]. Solubility in polar organic solvents like alcohols and ketones is also favorable due to the ability of the ether oxygen to participate in dipole-dipole interactions [3].
The solubility parameters of 1-methoxyoctane can be understood through the Hansen solubility parameter framework, which considers dispersion, polar, and hydrogen bonding components [12]. The compound's behavior as a solvent would be characterized by moderate dispersion forces, minimal polar interactions, and hydrogen bond accepting capability without donating ability [13].
The octanol-water partition coefficient of 1-methoxyoctane has been calculated to be 3.588 (LogP) [4]. This value quantifies the compound's lipophilicity and its tendency to partition between aqueous and organic phases. The LogP value of 3.588 indicates a strong preference for the organic phase, consistent with the hydrophobic nature of the octyl chain component [4].
The partition coefficient provides valuable information about the compound's behavior in biological systems and environmental partitioning [9]. A LogP value of 3.588 suggests that 1-methoxyoctane would preferentially accumulate in lipophilic environments and would have limited bioavailability through aqueous systems [4]. This value is consistent with the molecular structure, where the long alkyl chain dominates the partitioning behavior despite the presence of the ether oxygen atom .
Irritant